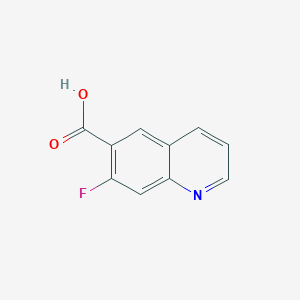
7-Fluoroquinoline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoroquinoline-6-carboxylic acid is a derivative of quinoline, a class of compounds that have been used in medicinal chemistry for their diverse biological activities . The fluoroquinolones, which include this compound, are particularly noted for their antibacterial properties .
Synthesis Analysis
The synthesis of fluoroquinolines, including this compound, involves several steps. One common method is the Vilsmeier–Haack reaction, which is used to synthesize 2-Chloro-7-fluoroquinoline-3-carbaldehydes . The chlorine in the fluoroquinoline-3-carbaldehyde is then replaced with various nucleophiles .Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C10H6FNO2 . It has a molecular weight of 191.16 .Chemical Reactions Analysis
Fluoroquinolines, including this compound, can undergo a variety of chemical reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Mechanism of Action
Target of Action
The primary targets of 7-Fluoroquinoline-6-carboxylic acid, like other fluoroquinolones, are bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
This compound interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This interaction forms a ternary complex of drug, enzyme, and DNA, which blocks the progress of the replication fork .
Biochemical Pathways
The action of this compound on DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication and transcription processes . This disruption leads to the cessation of bacterial growth and eventually results in bacterial death .
Pharmacokinetics
They achieve high serum concentrations and have lower minimum inhibitory concentrations (MICs), making them appropriate for the treatment of systemic infections .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and proliferation . By disrupting the normal function of key bacterial enzymes, it effectively halts the replication of bacterial DNA, leading to bacterial death .
Action Environment
The efficacy and stability of this compound, like other fluoroquinolones, can be influenced by various environmental factors. In general, factors such as pH, temperature, and the presence of other compounds can affect the stability and efficacy of fluoroquinolones .
Advantages and Limitations for Lab Experiments
7-Fluoroquinoline-6-carboxylic acid is a useful starting material for the synthesis of other fluoroquinolone antibiotics, which are widely used in the treatment of bacterial infections. However, this compound itself has limited antibacterial activity and is primarily used as a research tool. One limitation of this compound is its potential toxicity, which must be carefully considered when working with this compound in the laboratory.
Future Directions
There are several potential future directions for the study of 7-Fluoroquinoline-6-carboxylic acid and other fluoroquinolone antibiotics. For example, researchers may continue to investigate the antibacterial activity of this compound and other related compounds in order to develop new antibiotics with improved efficacy and reduced toxicity. In addition, researchers may explore the potential anti-inflammatory and other therapeutic effects of this compound and other fluoroquinolone antibiotics in order to identify new applications for these compounds.
Synthesis Methods
The synthesis of 7-Fluoroquinoline-6-carboxylic acid involves several steps, starting with the reaction of 2,4-dichloro-5-fluorobenzoic acid with 2-aminoacetaldehyde diethyl acetal to form the corresponding imine. This imine is then reduced with sodium borohydride to produce the key intermediate, 7-fluoro-6-hydroxyquinoline-3-carboxylic acid. The final step involves the conversion of this intermediate to this compound by reaction with thionyl chloride.
Scientific Research Applications
7-Fluoroquinoline-6-carboxylic acid is an important starting material for the synthesis of other fluoroquinolone antibiotics, which are widely used in the treatment of bacterial infections. In addition, this compound itself has been studied for its potential antibacterial activity. For example, a study published in the Journal of Medicinal Chemistry reported that this compound exhibited moderate antibacterial activity against several strains of Gram-positive and Gram-negative bacteria.
Safety and Hazards
properties
IUPAC Name |
7-fluoroquinoline-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-5-9-6(2-1-3-12-9)4-7(8)10(13)14/h1-5H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHNCINXJHQIAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1061650-21-2 |
Source


|
| Record name | 7-fluoroquinoline-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2900603.png)
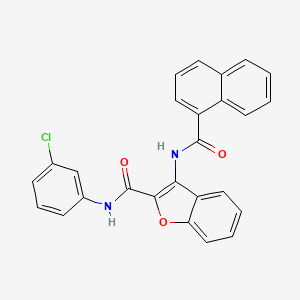
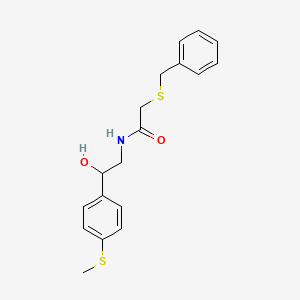
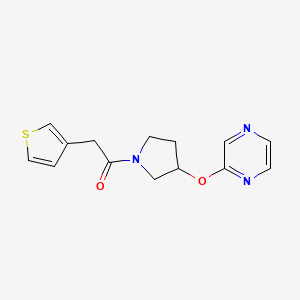

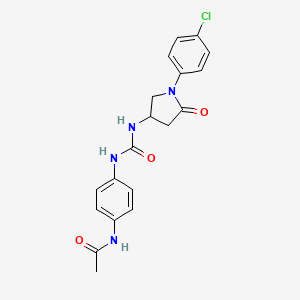
![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-[4-[(2-methoxyphenyl)sulfamoyl]phenyl]prop-2-enamide](/img/structure/B2900611.png)
![5-{[(2-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2900612.png)
![(1S,4R,5R)-4-Methoxybicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2900613.png)
![2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2900621.png)
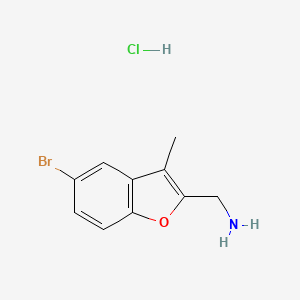
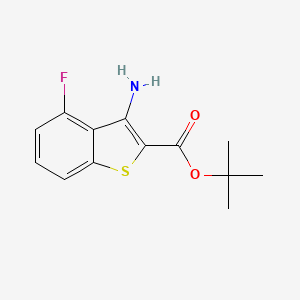
![N-(3-chlorophenyl)-2-{[1-(4-isopropylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]thio}acetamide](/img/structure/B2900625.png)
![3,6-dichloro-N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2900626.png)